molecular formula C35H52N4O6 B1245145 Citrinadin A

Citrinadin A

Cat. No.: B1245145
M. Wt: 624.8 g/mol
InChI Key: BERMVHWKOOMCMF-CMDYZYQTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Citrinadin A is an organooxygen compound and an organonitrogen compound. It derives from a delta-amino acid.
This compound is a natural product found in Penicillium citrinum with data available.

Scientific Research Applications

Stereochemistry and Synthesis

  • Citrinadin A, a pentacyclic indolinone alkaloid isolated from Penicillium citrinum, has its stereochemistry elucidated through ROESY spectrum analysis and electronic circular dichroism (ECD) spectra comparison with known spirooxiindole alkaloids (Mugishima et al., 2005).
  • The first enantioselective total synthesis of (-)-citrinadin A, achieved in 20 steps from commercial materials, led to a revision of its stereochemical structure (Bian et al., 2013).
  • A concise approach to synthesize the spirooxindole ring system of this compound with excellent control over absolute stereochemistry was developed (Pettersson et al., 2007).

Biological Activity and Potential Applications

  • An enantioselective synthesis of (+)-citrinadin B revealed a need for stereochemical revision of the citrinadin structure and highlighted its potential in biological activities (Kong et al., 2013).
  • The catalytic asymmetric synthesis of the pentacyclic core of (+)-citrinadin A was achieved using palladium-catalyzed trimethylenemethane chemistry, opening pathways for further research in medicinal chemistry (Trost et al., 2021).
  • Co-isolation of this compound from a new fungal strain indicated its anti-proliferative and anti-Plasmodia activities, suggesting its potential in developing treatments for malaria and cancer (2017).

Properties

Molecular Formula

C35H52N4O6

Molecular Weight

624.8 g/mol

IUPAC Name

[(3R,3'aR,6'S,8'R,9'aR,10'aS)-7-(3,3-dimethyloxirane-2-carbonyl)-10'a-hydroxy-1',1',6'-trimethyl-3'a-(methylamino)-2-oxospiro[1H-indole-3,2'-3,4,6,7,8,9,9a,10-octahydrocyclopenta[b]quinolizine]-8'-yl] (2S)-2-(dimethylamino)-3-methylbutanoate

InChI

InChI=1S/C35H52N4O6/c1-19(2)26(38(9)10)29(41)44-22-14-20(3)39-18-33(36-8)17-34(32(6,7)35(33,43)16-21(39)15-22)24-13-11-12-23(25(24)37-30(34)42)27(40)28-31(4,5)45-28/h11-13,19-22,26,28,36,43H,14-18H2,1-10H3,(H,37,42)/t20-,21+,22+,26-,28?,33+,34-,35-/m0/s1

InChI Key

BERMVHWKOOMCMF-CMDYZYQTSA-N

Isomeric SMILES

C[C@H]1C[C@H](C[C@H]2N1C[C@@]3(C[C@@]4(C5=CC=CC(=C5NC4=O)C(=O)C6C(O6)(C)C)C([C@]3(C2)O)(C)C)NC)OC(=O)[C@H](C(C)C)N(C)C

Canonical SMILES

CC1CC(CC2N1CC3(CC4(C5=CC=CC(=C5NC4=O)C(=O)C6C(O6)(C)C)C(C3(C2)O)(C)C)NC)OC(=O)C(C(C)C)N(C)C

Synonyms

citrinadin A
citrinadin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citrinadin A
Reactant of Route 2
Citrinadin A
Reactant of Route 3
Citrinadin A
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Citrinadin A
Reactant of Route 5
Citrinadin A
Reactant of Route 6
Reactant of Route 6
Citrinadin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.